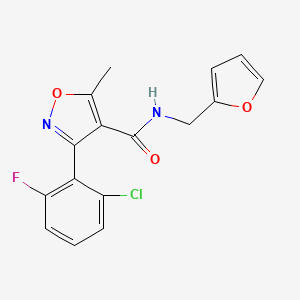
3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide, also known as CFIM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CFIM belongs to the class of isoxazolecarboxamides, which have been studied for their anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide is not fully understood, but it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anti-inflammatory and analgesic effects in various animal models. In addition, 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the growth of certain cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide. One direction is the investigation of its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is the study of its potential as an anticancer agent. Additionally, further research is needed to understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide involves a multi-step process that includes the reaction of 2-chloro-6-fluorobenzonitrile with 2-furancarboxaldehyde in the presence of sodium methoxide to form an intermediate compound. The intermediate is then reacted with 5-methylisoxazole-4-carboxylic acid in the presence of triethylamine to form 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. One such study investigated the anti-inflammatory effects of 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide in a rat model of arthritis. The results of the study showed that 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide was effective in reducing inflammation and joint damage in the rats.
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3/c1-9-13(16(21)19-8-10-4-3-7-22-10)15(20-23-9)14-11(17)5-2-6-12(14)18/h2-7H,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFFBDMYVKINSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)


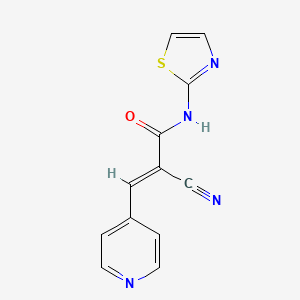
![3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)
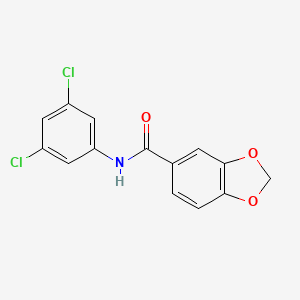
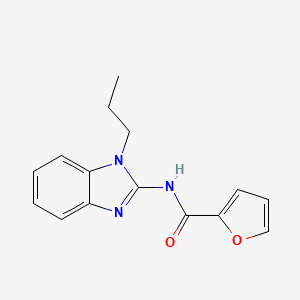
![N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)
![ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate](/img/structure/B5718481.png)
![{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)
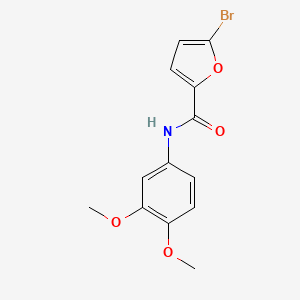
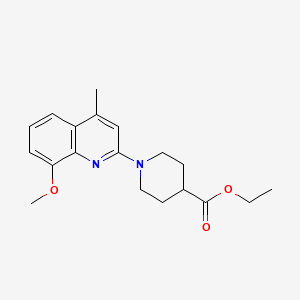
![methyl 4-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5718506.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5718518.png)